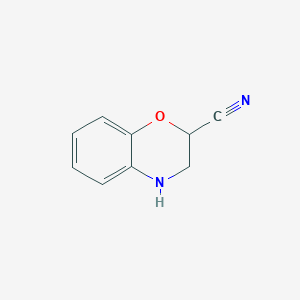

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTANLOUKDVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383724 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86267-86-9 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound belonging to the benzoxazine class, a scaffold of significant interest in medicinal chemistry. Derivatives of 1,4-benzoxazine have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical and Safety Information

The fundamental properties of this compound are summarized below. This data is compiled from commercially available sources.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Yellow to Brown Solid |

| Melting Point | 63 °C |

| Purity | ≥97% |

| Storage Temperature | Room temperature |

| InChI Key | YSTANLOUKDVPGJ-UHFFFAOYSA-N |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning | ! |

| H312: Harmful in contact with skin. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

Synthesis of this compound

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be achieved through various synthetic routes. A common and direct approach for the synthesis of the title compound involves the nucleophilic substitution and subsequent cyclization reaction between 2-aminophenol and a suitable three-carbon electrophile bearing a nitrile group. The most probable synthetic route is the reaction of 2-aminophenol with 2,3-dibromopropionitrile.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common methods for the synthesis of similar 1,4-benzoxazine derivatives. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

2-Aminophenol

-

2,3-Dibromopropionitrile

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminophenol (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 2,3-dibromopropionitrile (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons (approx. 6.8-7.2 ppm), CH-CN proton (approx. 4.5-5.0 ppm), CH₂ protons (approx. 3.5-4.0 ppm), NH proton (broad singlet, may vary). |

| ¹³C NMR | Aromatic carbons, C=N carbon (approx. 115-120 ppm), CH-CN carbon, CH₂ carbon. |

| IR (cm⁻¹) | N-H stretch (approx. 3300-3400), C≡N stretch (approx. 2240-2260), C-O stretch (approx. 1200-1300), C-N stretch (approx. 1100-1200). |

| Mass Spec (m/z) | Expected molecular ion peak [M]+ at 160.06. |

Biological Properties and Potential Applications

While specific biological data for this compound is not extensively reported in the public domain, the broader class of benzoxazine derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4-benzoxazine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The introduction of a cyano group, an electron-withdrawing group, at the 2-position could potentially modulate the biological activity. For instance, some novel substituted benzoxazine derivatives have been shown to induce cell death in cancer cells by disrupting cell membrane permeability.

Kinase Inhibition

The benzoxazine scaffold has been utilized in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of benzoxazine-based compounds as inhibitors of specific kinases is an active area of research.

Antimicrobial Activity

Certain 1,4-benzoxazine derivatives have demonstrated activity against various bacterial and fungal strains. The exploration of this compound for its antimicrobial properties could be a worthwhile endeavor.

Experimental Workflows and Signaling Pathways

General Workflow for Biological Evaluation

The initial biological evaluation of a novel compound like this compound would typically follow a standardized workflow.

Caption: General workflow for the biological evaluation of a new chemical entity.

Postulated Signaling Pathway: Induction of Apoptosis

Given the reported anticancer activity of some benzoxazine derivatives, a plausible mechanism of action for a cytotoxic analogue could be the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified overview of a potential apoptotic signaling pathway.

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a cytotoxic agent.

Conclusion

This compound represents an interesting, yet underexplored, member of the benzoxazine family. This technical guide provides a foundational understanding of its synthesis and properties based on available data and logical scientific inference. The proposed synthetic route offers a practical starting point for its preparation. Further investigation into the biological activities of this specific compound is warranted, particularly in the areas of oncology and infectious diseases, to fully elucidate its therapeutic potential. The structural and electronic features imparted by the 2-carbonitrile moiety may lead to unique pharmacological profiles compared to other benzoxazine derivatives.

Technical Guide: Physicochemical Characteristics of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical characteristics of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (CAS No: 86267-86-9). Due to the limited availability of detailed experimental data in publicly accessible literature, this document compiles information from chemical suppliers and provides generalized experimental protocols for the determination of key physicochemical properties. These protocols are based on standard laboratory practices for organic compounds and are intended to serve as a foundational guide for researchers. This guide includes a summary of known quantitative data, general experimental methodologies, and visual workflows for these procedures.

Introduction

This compound is a heterocyclic organic compound. The benzoxazine moiety is a key structural feature in various biologically active molecules and advanced polymer materials. A thorough understanding of the physicochemical properties of its derivatives, such as the title compound, is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science. This document aims to consolidate the known data for this specific carbonitrile derivative and to provide practical, albeit general, guidance for its experimental characterization.

Physicochemical Properties

The quantitative data available for this compound is summarized in the table below. It is important to note that this information is primarily sourced from chemical supplier databases, and detailed peer-reviewed experimental data is scarce.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 86267-86-9 | |

| Physical Form | Yellow to Brown Solid | |

| Melting Point | 63 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | 97% |

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physicochemical properties of this compound. These are standard methodologies and may require optimization for this specific compound.

Synthesis

A general synthesis for 3,4-dihydro-2H-1,4-benzoxazine derivatives often involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon, or a multi-step process involving ring formation. For the 2-carbonitrile derivative, a potential route could involve the cyclization of a precursor already containing the nitrile group or its introduction after the formation of the benzoxazine ring.

Melting Point Determination

The melting point is a critical indicator of purity.

Solubility Assessment

A qualitative assessment of solubility in various solvents is essential for reaction setup, purification, and formulation.

Spectroscopic Characterization

¹H and ¹³C NMR are fundamental for structural elucidation.

FTIR is used to identify functional groups present in the molecule. For a benzoxazine derivative, characteristic peaks for the oxazine ring (C-O-C and C-N-C stretches) and the nitrile group (C≡N stretch) would be expected.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

Safety Information

Based on available data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of this compound. While specific experimental data in peer-reviewed literature is limited, the provided information and generalized protocols offer a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and to determine its potential applications.

References

An In-Depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 86267-86-9

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this guide combines known information about the compound with general methodologies and potential biological activities associated with the broader class of 3,4-dihydro-2H-1,4-benzoxazines.

Physicochemical Properties

Quantitative data for this compound is summarized below. This information is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| CAS Number | 86267-86-9 | [1] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | N/A |

| Melting Point | 63 °C | [2] |

| Appearance | Yellow to Brown Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature | [2] |

Synthesis and Spectroscopic Characterization

Postulated Synthesis Workflow

Caption: Postulated synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: N-Alkylation of 2-Aminophenol To a solution of 2-aminophenol in a suitable polar aprotic solvent such as acetonitrile or DMF, is added a base, for example, potassium carbonate. The mixture is stirred at room temperature, followed by the dropwise addition of 2,3-dibromopropionitrile. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 2-((2,3-dibromopropyl)amino)phenol, is then purified by column chromatography.

Step 2: Intramolecular Cyclization The purified intermediate from Step 1 is dissolved in a suitable solvent, and a base (e.g., potassium carbonate or sodium hydride) is added to facilitate the intramolecular cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring. The reaction is typically stirred at an elevated temperature until completion. The final product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the following are expected characteristic signals based on its structure:

-

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (approx. 6.5-7.5 ppm). The protons on the heterocyclic ring would show characteristic multiplets in the aliphatic region (approx. 3.0-5.0 ppm). The proton attached to the nitrogen may appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm. The carbon of the nitrile group would be expected around 115-125 ppm. The aliphatic carbons of the oxazine ring would appear at higher field.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2260 cm⁻¹. N-H stretching would appear as a broad band around 3300-3500 cm⁻¹. C-O-C stretching would be present in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 160.17.

Biological Activity and Potential Applications

There is currently no specific published data on the biological activity of this compound. However, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives have shown a wide range of activities, including but not limited to, antibacterial, antifungal, anticancer, and potassium channel opening activities.[3][4]

The introduction of a nitrile group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond acceptor and may participate in key interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical)

Given the activities of related benzoxazine derivatives, one could hypothesize the involvement of this compound in various cellular signaling pathways. For instance, if exhibiting anticancer properties, it might interact with pathways regulating cell cycle progression or apoptosis.

Caption: Hypothetical mechanism of action for a bioactive benzoxazine derivative.

Experimental Protocols for Biological Assays

Should researchers wish to investigate the biological activity of this compound, the following are general protocols for initial screening.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While specific data on its synthesis and biological activity are scarce, the foundational knowledge of the benzoxazine scaffold provides a strong basis for future research. The protocols and hypothetical pathways outlined in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further empirical studies are essential to fully characterize its properties and mechanisms of action.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound | 86267-86-9 [sigmaaldrich.com]

- 3. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1,4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, physicochemical properties, and explores the broader biological context of the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Structure:

The structure of this compound consists of a benzene ring fused to a 1,4-oxazine ring, which is saturated at positions 3 and 4. A nitrile group is substituted at the 2-position of the oxazine ring.

(A 2D chemical structure diagram would be inserted here in a full whitepaper)

Molecular Formula: C₉H₈N₂O

InChI Key: YSTANLOUKDVPGJ-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for this compound and its parent compound are summarized below. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities[1].

| Property | This compound | 3,4-dihydro-2H-1,4-benzoxazine (Parent Compound) |

| Molecular Weight | 160.17 g/mol | 135.16 g/mol [2] |

| Melting Point | 63 °C | Not Available |

| Physical Form | Yellow to Brown Solid | Solid |

| Purity | 97% | Not Available |

| CAS Number | 86267-86-9 | 5735-53-5[2] |

| InChI | 1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | 1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 |

| SMILES | C1COC2=CC=CC(=C2N1)C#N[3] | C1COC2=CC=CC=C2N1 |

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is an active area of research, with various methods being developed, including transition metal-catalyzed reactions and microwave-assisted syntheses[4]. An efficient method for producing these derivatives with high enantioselectivity involves a Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization[5].

A general synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives is illustrated below.

Biological Activity and Signaling Pathways

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold are known to exhibit a range of biological activities, including anticancer, antimicrobial, and herbicidal properties[1]. While specific biological data for this compound is not extensively documented in publicly available literature, the analysis of its structural analogs suggests significant therapeutic potential[1].

The anticancer activity of some benzoxazine derivatives is attributed to their interaction with key cellular signaling pathways involved in cell proliferation and survival[1]. A potential, generalized mechanism of action for anticancer benzoxazinones is depicted below. It is important to note that this is a hypothesized pathway for the general class of compounds and may not be specific to the 2-carbonitrile derivative.

Safety Information

For this compound, the hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements advise the use of protective equipment (P280) and outline procedures for exposure. The parent compound, 3,4-dihydro-2H-1,4-benzoxazine, also has associated hazard warnings, including causing skin irritation[2].

Conclusion

This compound is a compound with a well-defined chemical structure and known physicochemical properties. While specific biological data for this particular derivative is limited in the public domain, the broader class of 3,4-dihydro-2H-1,4-benzoxazines represents a promising scaffold for the development of new therapeutic agents, particularly in oncology. Further research into the synthesis, biological activity, and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dihydro-2H-1,4-benzoxazine-5-carbonitrile | C9H8N2O | CID 131550150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

A Comprehensive Review of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review of 3,4-dihydro-2H-1,4-benzoxazine derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular signaling pathways through which they exert their effects.

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core and its derivatives has been achieved through various strategic approaches. Key methods include:

-

Copper-Catalyzed Cyclization: This method often involves the intramolecular O-arylation of an appropriate precursor, providing an efficient route to the benzoxazine ring system.

-

Palladium-Catalyzed Reactions: Palladium catalysts are employed in various cross-coupling reactions to construct the benzoxazine scaffold and to introduce diverse substituents.

-

Cascade and One-Pot Reactions: These strategies offer an elegant and efficient means to synthesize complex benzoxazine derivatives from simple starting materials in a single reaction vessel, often proceeding through a cascade of reactions like hydrogenation and reductive amination.[1]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of these derivatives.

A general synthetic workflow for the preparation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives is depicted below.

Biological Activities and Quantitative Data

3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The key activities, along with representative quantitative data, are summarized in the tables below.

Anticancer Activity

These derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9).

Table 1: Anticancer Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |

| 4-Aryl-1,4-benzoxazine (14f) | Not specified | PC-3 | 9.71 | [1] |

| NHDF | 7.84 | [1] | ||

| MDA-MB-231 | 12.9 | [1] | ||

| MIA PaCa-2 | 9.58 | [1] | ||

| U-87 MG | 16.2 | [1] | ||

| Benzoxazine Derivative | CDK9 | MV4-11 | 0.0023 | [2] |

| 2,3-dihydro-1,4-benzoxazine | VEGFR-2 (KDR) | HUVEC | <0.1 |

Antimicrobial Activity

Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been reported to possess potent antimicrobial properties against a range of bacterial and fungal pathogens. A key mechanism of their antibacterial action is the inhibition of bacterial DNA gyrase.

Table 2: Antimicrobial Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound/Derivative | Target | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2H-benzo[b][2][3]oxazin-3(4H)-one derivative (4e) | DNA Gyrase (putative) | E. coli | 22 | - | |

| S. aureus | 20 | - | |||

| B. subtilis | 18 | - | |||

| Thionated-1,3-benzoxazine | Not specified | Various fungal strains | - | Comparable to fluconazole |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been demonstrated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways like the Nrf2-HO-1 pathway.

Table 3: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound/Derivative | Target | Cytokine/Mediator | IC50 (µM) | Reference |

| 1,2,3-triazole modified | Not specified | TNF-α | 7.83 ± 0.95 | |

| IL-1β | 15.84 ± 0.82 |

Cardiovascular Activity

Certain derivatives have been investigated for their effects on the cardiovascular system, showing affinity for beta-adrenergic receptors.

Table 4: Cardiovascular Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound/Derivative | Target | Affinity | Potency/Selectivity | Reference |

| 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine | β1-adrenergic receptor | High | 2.1-fold more potent than propranolol | |

| 7-(3-tert-butylamino-2-hydroxy)propoxy-N-butyryl-3,4-dihydro-2H-1,4-benzoxazine | β2-adrenergic receptor | High | 2.5-fold more potent than propranolol |

Experimental Protocols

To facilitate further research and development, this section outlines the detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

A representative synthetic protocol involves a cascade hydrogenation and reductive amination followed by a Buchwald-Hartwig cross-coupling reaction.[1]

-

Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core: A mixture of the appropriate 2-aminophenol and a suitable carbonyl compound is subjected to a cascade reaction involving hydrogenation and reductive amination to yield the benzoxazine scaffold.

-

Buchwald-Hartwig Cross-Coupling: The synthesized benzoxazine is then coupled with a substituted aryl bromide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene) under an inert atmosphere. The reaction mixture is typically heated for several hours.

-

Purification: The final product is purified using column chromatography on silica gel.

-

Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity can be assessed by the agar well diffusion method.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates are swabbed with the microbial inoculum.

-

Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production Assay)

The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2).

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with LPS.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives is crucial for their rational design and optimization as therapeutic agents.

Anticancer Mechanisms: Targeting VEGFR-2 and CDK9 Signaling

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent inhibitors of VEGFR-2. They typically act by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling cascades. This leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.

CDK9 Signaling Pathway: Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation of genes involved in cell survival and proliferation, including anti-apoptotic proteins like Mcl-1.[4] Inhibition of CDK9 by certain 3,4-dihydro-2H-1,4-benzoxazine derivatives leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[4][5]

Antimicrobial Mechanism: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[2] This enzyme is a well-established target for antibacterial drugs. Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives exert their antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.

Anti-inflammatory Mechanism: Modulation of the Nrf2-HO-1 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and anti-inflammatory genes, including Heme Oxygenase-1 (HO-1).[5][6][7][8][9] The Nrf2-HO-1 pathway plays a crucial role in mitigating inflammation. Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Conclusion

3,4-dihydro-2H-1,4-benzoxazine derivatives represent a versatile and promising class of heterocyclic compounds with a wide array of pharmacological activities. Their amenability to diverse synthetic modifications allows for the fine-tuning of their biological profiles, leading to the identification of potent and selective agents for various therapeutic targets. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel 3,4-dihydro-2H-1,4-benzoxazine-based therapeutics. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. (Open Access) An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation (2020) | Sarmistha Saha | 831 Citations [scispace.com]

- 9. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the preliminary bioactivity screening of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. It is important to note that while a significant body of research exists for various derivatives of this core structure, specific experimental data on the bioactivity of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is not extensively available in publicly accessible literature. Therefore, this document focuses on the known biological activities of the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives to offer insights into their therapeutic potential.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents. The structural versatility of the benzoxazine ring system allows for the introduction of various substituents, enabling the fine-tuning of its biological profile. This guide summarizes the key bioactivities associated with this class of compounds, presents quantitative data from selected studies, details common experimental protocols for preliminary screening, and provides visual representations of experimental workflows and potential signaling pathways.

Data Presentation: Bioactivity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The following tables collate quantitative data from various studies on the bioactivity of substituted 3,4-dihydro-2H-1,4-benzoxazine analogs.

Table 1: Anticancer Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f) | PC-3 (Prostate) | 9.71 | [2] |

| MDA-MB-231 (Breast) | 12.9 | [2] | |

| MIA PaCa-2 (Pancreatic) | 9.58 | [2] | |

| U-87 MG (Glioblastoma) | 16.2 | [2] | |

| 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole (Compound c18) | Huh-7 (Liver) | 19.05 | [3] |

| 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones (Compound 10) | HeLa (Cervical) | 10.46 | [4] |

Table 2: Antimicrobial Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones (Compounds 9 & 10) | Candida albicans | - | [5] |

| 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one | Gram-positive & Gram-negative bacteria, Candida albicans | 12.5 - 50 | [6] |

| Acylhydrazone-containing 1,4-benzoxazin-3-one (Compound 5r) | Phytophthora infestans | 15.37 (EC50) | [7] |

| Acylhydrazone-containing 1,4-benzoxazin-3-one (Compound 5L) | Gibberella zeae | 20.06 (EC50) | [7] |

Table 3: Antifungal Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Active | [8] |

| Acylhydrazone-containing 1,4-benzoxazin-3-one derivatives | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt | Moderate to good | [9] |

Experimental Protocols

Detailed methodologies for key in vitro bioactivity screening assays are provided below. These protocols are generalized and may require optimization based on the specific compound and cell lines or microbial strains being tested.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3,4-dihydro-2H-1,4-benzoxazine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a novel compound.

Caption: General workflow for preliminary bioactivity screening.

Hypothetical Signaling Pathway Modulated by Benzoxazine Derivatives

Based on the reported anticancer activities of benzoxazine derivatives, a potential mechanism of action could involve the modulation of cell survival and apoptosis pathways. The following diagram illustrates a hypothetical signaling cascade.

Caption: Hypothetical signaling pathway for anticancer activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 8. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

An In-depth Technical Guide to the Solubility and Stability of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the . The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1] A thorough understanding of the compound's physicochemical properties is therefore critical for its development as a potential therapeutic agent. This document outlines qualitative and estimated quantitative solubility, summarizes known stability characteristics, and provides detailed experimental protocols for further investigation. Additionally, a plausible biological signaling pathway is visualized to provide context for its potential mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.18 g/mol | [3] |

| Appearance | Yellow to Brown Solid | [3] |

| Melting Point | 63 °C | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 86267-86-9 | [4] |

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain, a general profile can be constructed from Safety Data Sheets (SDS) and data on analogous structures.

Qualitative Solubility

Safety Data Sheets for this compound consistently describe the compound as "soluble in water".[2][5][6] However, this is a qualitative assessment and may not reflect high solubility in quantitative terms.

Quantitative Solubility Data (Estimated)

Direct quantitative solubility data for the target compound is not readily found in peer-reviewed literature. However, data for the parent compound, 3,4-dihydro-2H-1,4-benzoxazine (without the 2-carbonitrile group), indicates it is "sparingly soluble in water," with a measured value of 0.26 g/L at 25°C .[7] It is plausible that the addition of the polar carbonitrile group may slightly alter this value, but the parent compound's low solubility provides a critical baseline for estimation.

For a comprehensive assessment, solubility should be determined in a range of pharmaceutically relevant solvents. A summary table for recommended solvents is provided below, with placeholder values to be filled upon experimental determination.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| pH 4.5 Acetate Buffer | 25 | Data not available | Shake-Flask |

| pH 7.4 Phosphate Buffer | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Methodology Details:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation.

General Stability and Storage

The compound is reported to be stable under recommended storage conditions.[5][8] Standard practice would be to store it in a cool, dry, well-ventilated area, away from incompatible materials.

Incompatible Materials and Decomposition

Contact with strong oxidizing agents, strong acids, and acid chlorides should be avoided.[2][5] At elevated temperatures, such as in a fire, hazardous decomposition products may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5]

Thermal Stability

Studies on related polybenzoxazines indicate that the benzoxazine ring itself is thermally robust. Ring-opening polymerization typically occurs at temperatures between 120-280 °C, with significant thermal degradation of the resulting polymer occurring at temperatures above 250-400 °C.[3][9] This suggests that the monomeric compound is stable at typical ambient and accelerated storage temperatures.

Hydrolytic and Photostability

Specific studies on the hydrolytic and photostability of this compound are not available. However, the benzoxazine ring can be susceptible to hydrolysis under strong acidic conditions.[10] The nitrile group may also be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, although this typically requires harsh conditions. Photostability is unknown and should be evaluated according to ICH Q1B guidelines.

Recommended Stability Testing Protocol (ICH Guidelines)

To thoroughly characterize the stability of the compound, a forced degradation study followed by a formal stability study under ICH-recommended conditions is advised.

Methodology Details:

-

Forced Degradation: Expose the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally degrade it. The goal is to identify potential degradation products and establish the "stability-indicating" nature of the analytical method.

-

ICH Stability Study: Store the compound in controlled environmental chambers under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Timepoint Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating HPLC method.

Potential Biological Activity and Signaling Pathway

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have been reported to possess significant antiproliferative activity against various cancer cell lines.[11][12][13] While the specific mechanism for the 2-carbonitrile derivative has not been elucidated, studies on related benzoxazinones suggest that their anticancer effects can be mediated through the induction of apoptosis and cell cycle arrest.[11] A plausible signaling pathway involves the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are key executioners of apoptosis.

This proposed pathway illustrates how benzoxazine derivatives may exert their anticancer effects by:

-

Inducing Apoptosis: Upregulating p53, which in turn modulates the Bcl-2 family of proteins to promote mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.[11]

-

Cell Cycle Arrest: Downregulating cyclin-dependent kinase 1 (cdk1), a key regulator of the G2/M phase transition, thereby halting cell proliferation.[11]

-

Inhibiting DNA Replication: Reducing the expression or activity of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[11]

Conclusion

This compound is a compound of significant interest due to the established biological activity of its core scaffold. While its stability profile appears robust under standard conditions, its aqueous solubility is likely low. This guide provides the foundational information available to date and outlines the necessary experimental protocols to rigorously characterize its solubility and stability. The successful execution of these studies is a prerequisite for advancing this compound through the drug development pipeline. The proposed signaling pathway offers a logical starting point for mechanistic studies to elucidate its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 7. advanceseng.com [advanceseng.com]

- 8. Reversible near-infrared pH probes based on benzo[a]phenoxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

Spectroscopic and Structural Elucidation of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive analysis based on data from closely related structural analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are compiled from analyses of analogous benzoxazine structures and nitrile-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.8 | m | 4H | Aromatic protons |

| ~4.8-4.6 | dd | 1H | O-CH-CN |

| ~4.4-4.2 | m | 1H | N-CH₂ (axial) |

| ~3.6-3.4 | m | 1H | N-CH₂ (equatorial) |

| ~4.9 (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | C (Aromatic, C-O) |

| ~128 | C (Aromatic, C-N) |

| ~122-116 | CH (Aromatic) |

| ~117 | CN (Nitrile) |

| ~65 | O-CH-CN |

| ~43 | N-CH₂ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~2240 | Medium, Sharp | C≡N Stretch[1] |

| ~1600, 1500 | Strong | C=C Aromatic Ring Stretch |

| ~1230 | Strong | Asymmetric C-O-C Stretch[2] |

| ~1030 | Strong | Symmetric C-O-C Stretch[2] |

| ~930 | Medium | Benzoxazine ring vibration[2] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 133 | [M - HCN]⁺ |

| 131 | [M - CH₂NH]⁺ |

| 104 | [C₇H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for the analysis of benzoxazine derivatives and can be adapted for the specific compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A higher number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio (typically 1024 scans or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

-

Data Acquisition:

-

EI-MS: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI-MS: The sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Crystal Structure Analysis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile and its derivatives. While a crystal structure for the parent compound is not publicly available, this document leverages the detailed crystallographic data of the closely related compound, 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, as a representative model. This guide offers a comprehensive overview of its structural features, experimental protocols for synthesis and crystallization, and a summary of crystallographic data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the three-dimensional architecture of this important heterocyclic scaffold.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of a carbonitrile group at the 2-position introduces a key functional group that can participate in various chemical transformations and intermolecular interactions, making it an attractive starting point for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within this structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the crystal structure of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, as determined by single-crystal X-ray diffraction. The benzoyl group at the 4-position provides additional points of interaction and influences the overall conformation of the molecule. The analysis of this structure provides valuable insights into the expected geometry, conformation, and intermolecular interactions of the parent this compound.

Experimental Protocols

Synthesis of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

A general synthetic route to N-acylated 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitriles involves a multi-step process. The following is a representative protocol based on established synthetic methodologies for similar compounds.

Step 1: N-Alkylation of 2-Aminophenol

2-Aminophenol is reacted with a suitable two-carbon electrophile, such as 2-bromoacetonitrile, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the N-alkylation.

Step 2: Cyclization to form the Benzoxazine Ring

The intermediate from Step 1 undergoes an intramolecular cyclization to form the this compound core. This can be achieved under basic conditions.

Step 3: N-Benzoylation

The secondary amine of the benzoxazine ring is then acylated using benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

Crystal Growth: A saturated solution of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is summarized in the following tables.[1]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₆H₁₂N₂O₂ |

| Formula Weight | 276.28 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.123(2) Å |

| b | 11.456(2) Å |

| c | 11.987(2) Å |

| α | 90° |

| β | 98.78(3)° |

| γ | 90° |

| Volume | 1370.8(5) ų |

| Z | 4 |

| Density (calculated) | 1.338 Mg/m³ |

| Absorption Coefficient | 0.091 mm⁻¹ |

| F(000) | 576 |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(8) | 1.381(2) |

| O(1)-C(7) | 1.432(2) |

| N(1)-C(1) | 1.365(2) |

| N(1)-C(8) | 1.423(2) |

| N(1)-C(9) | 1.481(2) |

| N(2)-C(16) | 1.144(3) |

| O(2)-C(9) | 1.231(2) |

| C(1)-C(2) | 1.506(3) |

| C(7)-C(16) | 1.472(3) |

Selected Bond Angles (°)

| Angle | Value (°) |

| C(8)-O(1)-C(7) | 115.8(1) |

| C(1)-N(1)-C(8) | 118.9(1) |

| C(1)-N(1)-C(9) | 120.3(1) |

| C(8)-N(1)-C(9) | 120.8(1) |

| O(1)-C(7)-C(16) | 108.9(2) |

| O(1)-C(8)-N(1) | 119.3(2) |

| N(1)-C(9)-O(2) | 120.5(2) |

| N(2)-C(16)-C(7) | 178.1(2) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.

Caption: Experimental workflow for synthesis and crystal structure analysis.

Structural Analysis and Discussion

The crystal structure of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile reveals several key features. The 1,4-benzoxazine ring adopts a half-chair conformation. The benzoyl group attached to the nitrogen atom is nearly planar with the amide nitrogen atom. The crystal packing is stabilized by weak intermolecular C-H···O and C-H···π hydrogen bonds.[1]

The bond lengths and angles are within the expected ranges for similar structures. The C≡N bond length of the carbonitrile group is approximately 1.144 Å. The exocyclic C-N bond of the amide is shorter than the endocyclic C-N bonds, indicating some double bond character due to resonance.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative this compound derivative. The detailed experimental protocols, crystallographic data, and structural analysis serve as a valuable resource for researchers in the field. The insights gained from the three-dimensional structure are critical for understanding the chemical and biological properties of this class of compounds and for guiding the design of new molecules with potential therapeutic applications.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit proposed, synthetic protocol for the preparation of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specifically published procedure for this exact molecule, the following protocol is a well-reasoned, hypothetical pathway based on established synthetic methodologies for related 1,4-benzoxazine derivatives and general organic chemistry principles.

Introduction

3,4-dihydro-2H-1,4-benzoxazine and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a carbonitrile group at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key target for structure-activity relationship (SAR) studies in drug discovery programs. This protocol outlines a two-step synthetic route starting from readily available 2-aminophenol.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Step 1: Synthesis of 2-bromo-3,4-dihydro-2H-1,4-benzoxazine. This intermediate is formed via a cyclization reaction between 2-aminophenol and 2,3-dibromopropionitrile.

-

Step 2: Cyanation of 2-bromo-3,4-dihydro-2H-1,4-benzoxazine. A nucleophilic substitution reaction with a cyanide salt to yield the final product.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 1)

-

Reaction Scheme:

-

2-Aminophenol + 2,3-Dibromopropionitrile → 2-bromo-3,4-dihydro-2H-1,4-benzoxazine

-

-

Procedure:

-

To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-dibromopropionitrile (1.1 eq) in DMF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .

-

Step 2: Synthesis of this compound (Final Product)

-

Reaction Scheme:

-

2-bromo-3,4-dihydro-2H-1,4-benzoxazine + Sodium Cyanide → this compound

-

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, This compound .

-

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis. Actual yields may vary.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |

| 1 | 2-Aminophenol | Intermediate 1 | 109.13 | 10 | 65 | >95 |

| 1 | 2,3-Dibromopropionitrile | 213.86 | 11 | |||

| 2 | Intermediate 1 | Final Product | 228.06 | 6.5 | 75 | >98 |

| 2 | Sodium Cyanide | 49.01 | 9.75 |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the reaction conditions as necessary based on their experimental observations. Standard laboratory safety procedures should be followed at all times, with special attention to the handling of toxic reagents like sodium cyanide.

Applications of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals